methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is a chemical compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom and a nitro group attached to a phenyl ring, which is further connected to a pyrazole ring The carboxylate group is esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2-fluoro-4-nitroaniline with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to form the pyrazole ring. The final step involves the esterification of the carboxylate group with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C)
Substitution: Nucleophiles (amines, thiols), solvents (DMF, DMSO)
Hydrolysis: Acids (HCl, H2SO4), bases (NaOH, KOH)
Major Products Formed
Reduction: 1-(2-fluoro-4-aminophenyl)-1H-pyrazole-4-carboxylate
Substitution: Various substituted derivatives depending on the nucleophile used
Hydrolysis: 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylic acid
Scientific Research Applications
Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The unique electronic properties of the fluorine and nitro groups make this compound suitable for use in the development of advanced materials, such as organic semiconductors.
Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate depends on its specific application. In medicinal chemistry, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine and nitro groups can influence the compound’s binding affinity and selectivity for its target. The pyrazole ring can also play a role in stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has a similar structure but with a furan ring instead of a pyrazole ring.
1-(2-fluoro-4-nitrophenyl)-4-(prop-2-yn-1-yl)piperazine: This compound contains a piperazine ring and a propynyl group, offering different chemical properties.
Uniqueness
Methyl 1-(2-fluoro-4-nitrophenyl)-1H-pyrazole-4-carboxylate is unique due to the combination of the pyrazole ring with the fluorine and nitro-substituted phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.
Properties
CAS No. |
181997-37-5 |
---|---|
Molecular Formula |
C11H8FN3O4 |
Molecular Weight |
265.20 g/mol |
IUPAC Name |
methyl 1-(2-fluoro-4-nitrophenyl)pyrazole-4-carboxylate |
InChI |
InChI=1S/C11H8FN3O4/c1-19-11(16)7-5-13-14(6-7)10-3-2-8(15(17)18)4-9(10)12/h2-6H,1H3 |
InChI Key |
UVWAXCZGQHQSFZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN(N=C1)C2=C(C=C(C=C2)[N+](=O)[O-])F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.